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Compound of Interest

Compound Name:
3,5-Diformyl-2-

isopropoxyphenylboronic acid

Cat. No.: B1316329 Get Quote

3,5-Diformyl-2-isopropoxyphenylboronic acid is a highly functionalized aromatic compound

that serves as a powerful and versatile building block in modern organic synthesis. Its unique

architecture, featuring two reactive aldehyde (formyl) groups positioned meta to a boronic acid

and an ortho isopropoxy substituent, opens avenues for the construction of complex molecular

scaffolds. This trifunctional nature makes it an exceptional precursor for the synthesis of

macrocycles, polymers, and Covalent Organic Frameworks (COFs) through condensation

chemistry. The boronic acid moiety is not merely a passive functional group; its proximity to the

formyl groups allows it to act as an intramolecular catalyst, significantly influencing the

conditions and outcomes of condensation reactions.[1]

This guide provides a comprehensive overview of the principles, protocols, and applications

related to the condensation reactions of this unique reagent. It is designed for researchers in

materials science, medicinal chemistry, and drug development, offering both theoretical insights

and practical, field-proven methodologies.

Physicochemical Profile and Inherent Reactivity
The reactivity of 3,5-Diformyl-2-isopropoxyphenylboronic acid is dominated by the interplay

between its three key functional groups. Understanding these characteristics is fundamental to

designing successful synthetic strategies.

Table 1: Physicochemical Properties of 3,5-Diformyl-2-isopropoxyphenylboronic acid
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Property Value

CAS Number 1072951-68-8[2]

Molecular Formula C₁₁H₁₃BO₅

Molecular Weight 236.03 g/mol

Appearance Typically a solid

Key Functional Groups
2x Aldehyde (-CHO), 1x Boronic Acid [-B(OH)₂],

1x Isopropoxy (-O-iPr)

The Boronic Acid-Boroxine Equilibrium
A critical characteristic of boronic acids is their propensity to undergo reversible self-

condensation (dehydration) to form cyclic trimers known as boroxines.[3] This equilibrium is

influenced by factors such as concentration, solvent, and the presence of water. In many

synthetic applications, particularly those performed under anhydrous conditions, the boroxine

may be the predominant species. Fortunately, for many condensation and cross-coupling

reactions, the boroxine is often as reactive as the monomeric boronic acid, readily hydrolyzing

in situ to the active species.[3]

Figure 1: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Mechanistic Insights: The Role of the Ortho-Boronic
Acid
The formation of an imine from an aldehyde and a primary amine is a classic condensation

reaction that proceeds via a carbinolamine intermediate, followed by a rate-limiting dehydration

step. This dehydration is typically catalyzed by an acid.[4] In the case of ortho-

formylphenylboronic acids, the boronic acid group itself can serve as an efficient intramolecular

Lewis acid catalyst.[1]

The proposed catalytic cycle involves:

Lewis Acid Activation: The empty p-orbital of the boron atom coordinates to the carbonyl

oxygen of the formyl group, increasing its electrophilicity and facilitating the nucleophilic
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attack by the amine.

Stabilization of Intermediate: The boronic acid group helps to organize the transition state

and stabilize the resulting carbinolamine intermediate.

Facilitated Dehydration: The boron center acts as a Lewis acid to activate the hydroxyl group

of the carbinolamine, turning it into a better leaving group (water) and promoting the final

elimination step to form the imine.

This intramolecular catalysis often allows the reaction to proceed under milder conditions than

would be required for analogous aldehydes lacking the boronic acid functionality.
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Figure 2: Proposed mechanism for boronic acid-catalyzed imine formation.
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Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common

condensation reactions. These are designed as robust starting points that can be optimized for

specific substrates.

Protocol 3.1: Synthesis of a Bis-Imine with a
Monofunctional Primary Amine
This protocol details the reaction with a simple primary amine (e.g., aniline) to form a bis-imine

product. This reaction is fundamental for confirming the reactivity of the dialdehyde.

Materials and Reagents:

3,5-Diformyl-2-isopropoxyphenylboronic acid (1.0 equiv)

Aniline (2.1 equiv)

Anhydrous Toluene or Dichloromethane (DCM)

Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

Round-bottom flask equipped with a magnetic stir bar

Condenser (if heating)

Standard glassware for workup and purification

Step-by-Step Procedure:

To a clean, dry round-bottom flask, add 3,5-Diformyl-2-isopropoxyphenylboronic acid
(e.g., 236 mg, 1.0 mmol).

Dissolve the starting material in anhydrous toluene (15-20 mL).

Add the primary amine (e.g., aniline, 195 µL, 2.1 mmol, 2.1 equiv) to the solution at room

temperature.
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Add a dehydrating agent, such as anhydrous magnesium sulfate (approx. 2 g) or activated

4Å molecular sieves, to sequester the water produced during the reaction.[5]

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS),

checking for the consumption of the starting aldehyde.

The reaction is typically complete within 4-12 hours at room temperature. If the reaction is

sluggish, it can be gently heated to 40-50 °C.

Upon completion, filter the reaction mixture to remove the dehydrating agent.

Wash the filter cake with a small amount of the reaction solvent.

Concentrate the filtrate under reduced pressure to obtain the crude product.

The crude bis-imine can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl

acetate) or by column chromatography on silica gel.

Protocol 3.2: Macrocyclization via Condensation with a
Diamine
This protocol describes a [2+2] macrocyclization using a rigid diamine like 1,2-

phenylenediamine. Such reactions are often performed under high dilution conditions to favor

intramolecular cyclization over intermolecular polymerization.

Materials and Reagents:

3,5-Diformyl-2-isopropoxyphenylboronic acid (1.0 equiv)

1,2-Phenylenediamine (1.0 equiv)

Anhydrous Chloroform or Acetonitrile

Trifluoroacetic acid (TFA) or Acetic Acid (catalytic amount)

High-dilution reaction setup (e.g., syringe pump for slow addition)
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Step-by-Step Procedure:

Set up a three-neck round-bottom flask containing the bulk of the reaction solvent (e.g., 100

mL of anhydrous acetonitrile) and a catalytic amount of acid (e.g., 1-2 drops of TFA). Heat

the solvent to a gentle reflux.

Prepare two separate solutions for slow addition:

Solution A: Dissolve 3,5-Diformyl-2-isopropoxyphenylboronic acid (e.g., 236 mg, 1.0

mmol) in 25 mL of acetonitrile.

Solution B: Dissolve 1,2-phenylenediamine (108 mg, 1.0 mmol) in 25 mL of acetonitrile.

Using two separate syringe pumps, add Solution A and Solution B simultaneously to the

refluxing solvent over a period of 4-6 hours. This slow addition maintains a very low

concentration of reactants, favoring the formation of the cyclic product.

After the addition is complete, continue to reflux the reaction mixture for an additional 12-24

hours.

Monitor the reaction for the formation of the desired macrocyclic product by LC-MS.

Once the reaction is complete, allow the mixture to cool to room temperature.

A solid product may precipitate upon cooling. If so, collect the precipitate by vacuum filtration

and wash with cold solvent.

If no precipitate forms, concentrate the solvent under reduced pressure.

The crude product often requires purification by column chromatography or extensive

washing/recrystallization to remove oligomeric side products.
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Figure 3: General experimental workflow for condensation reactions.

Optimization and Troubleshooting
Achieving high yields and purity often requires careful optimization of reaction parameters.

Table 2: Common Issues and Recommended Solutions
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Issue Potential Cause(s) Recommended Solution(s)

Low or No Conversion

1. Insufficiently active amine.

2. Presence of water in

reagents/solvent. 3. Reaction

temperature too low.

1. Add a catalytic amount of a

mild acid (e.g., acetic acid). 2.

Use rigorously dried solvents

and reagents. Ensure

molecular sieves are activated.

3. Increase the reaction

temperature (e.g., to 40-80

°C).

Formation of

Oligomers/Polymers

Reaction concentration is too

high (especially in

macrocyclization).

Perform the reaction under

high-dilution conditions using a

syringe pump for slow addition

of reactants.

Side Product Formation

1. Oxidation of aldehydes. 2.

Boronic acid degradation. 3.

Complex side reactions.

1. Run the reaction under an

inert atmosphere (N₂ or Ar). 2.

Avoid excessively high

temperatures or harsh

acidic/basic conditions. 3.

Screen different solvents (e.g.,

THF, DCM, MeCN) to find the

cleanest conditions.

Difficult Purification

Product has similar polarity to

starting materials or side

products.

Modify the purification

technique. Consider gradient

elution for column

chromatography or trituration

with a non-polar solvent to

precipitate the product.

Applications in Materials and Drug Discovery
The products derived from 3,5-Diformyl-2-isopropoxyphenylboronic acid are valuable in

several cutting-edge fields:

Covalent Organic Frameworks (COFs): The dialdehyde is an ideal building block for creating

porous, crystalline COFs through reactions with multitopic amines. These materials have
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applications in gas storage, catalysis, and sensing.

Supramolecular Chemistry: The formation of macrocycles and cages through dynamic

covalent chemistry allows for the creation of host-guest systems and molecular sensors.

Medicinal Chemistry: The resulting imine- and boronic acid-containing scaffolds can be

explored as novel therapeutic agents. Boronic acids are known to act as enzyme inhibitors,

and the overall structure can be tailored to target specific biological pathways.[6][7]

By providing a robust and versatile platform for condensation chemistry, 3,5-Diformyl-2-
isopropoxyphenylboronic acid stands as a key enabling reagent for innovation across the

chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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